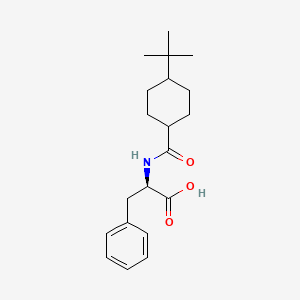
(R)-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid is a chiral compound with a complex structure that includes a cyclohexane ring, a tert-butyl group, and a phenylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol . This intermediate can then be further functionalized through amide formation and subsequent coupling with a phenylpropanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclohexane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
科学的研究の応用
Chemistry
In chemistry, ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. Its amide linkage and phenyl group make it a suitable candidate for probing protein-ligand interactions.
Medicine
In medicine, ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid may serve as a lead compound for the development of new pharmaceuticals. Its structural features can be modified to enhance bioactivity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids . These interactions can modulate the activity of the target protein and lead to the desired biological effect.
類似化合物との比較
Similar Compounds
Trans-4-tert-Butylcyclohexanecarboxylic acid: This compound shares the cyclohexane and tert-butyl moieties but lacks the amide and phenylpropanoic acid groups.
Cis-4-tert-Butylcyclohexanecarboxylic acid: Similar to the trans isomer but with different stereochemistry, affecting its physical and chemical properties.
Uniqueness
®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid is unique due to its combination of a chiral center, a bulky tert-butyl group, and an amide linkage
特性
分子式 |
C20H29NO3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
(2R)-2-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,22)(H,23,24)/t15?,16?,17-/m1/s1 |
InChIキー |
SYWRPZFKQKXPIE-OFLPRAFFSA-N |
異性体SMILES |
CC(C)(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





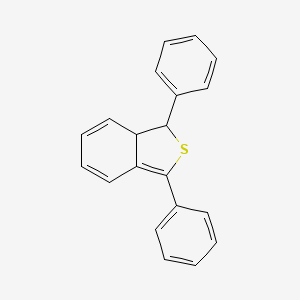
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

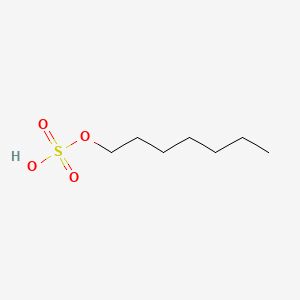
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
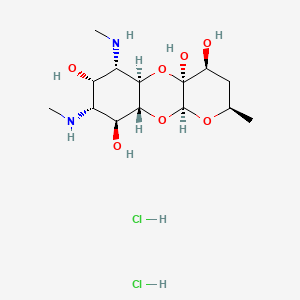

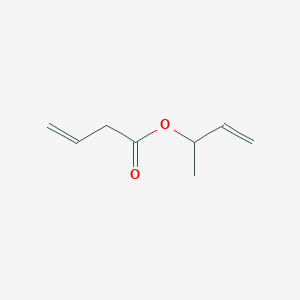
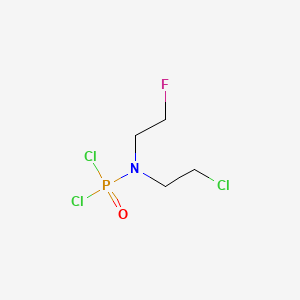
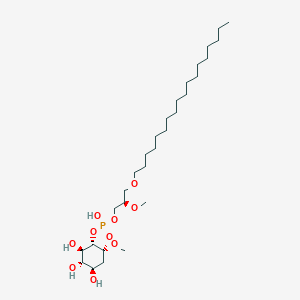
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
